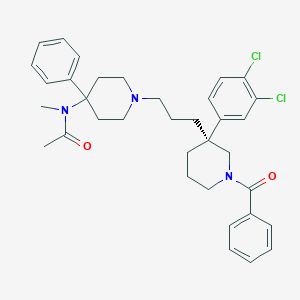
(S)-Osanetant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-Osanetant is a useful research compound. Its molecular formula is C35H41Cl2N3O2 and its molecular weight is 606.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-Osanetant, also known as SR142801, is a selective antagonist of the neurokinin-3 (NK3) receptor, primarily investigated for its potential therapeutic applications in psychiatric disorders, particularly schizophrenia and post-traumatic stress disorder (PTSD). This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on fear memory consolidation, and clinical implications.
This compound functions by blocking NK3 receptors, which are concentrated in various regions of the central nervous system (CNS), including the forebrain and basal ganglia. The activation of NK3 receptors is known to enhance the release of biogenic amines such as dopamine and serotonin, which are critical in mood regulation and cognitive functions. By antagonizing these receptors, this compound may modulate neurotransmitter systems involved in anxiety and fear responses .
Effects on Fear Memory Consolidation
Recent studies have demonstrated that this compound significantly influences fear memory consolidation, particularly in animal models. Research indicates a differential effect based on sex and hormonal status:
- In Male Mice : Administration of this compound at a dose of 5 mg/kg resulted in reduced fear memory consolidation. Higher doses (10 mg/kg) did not show enhanced effects, suggesting a dose-dependent response .
- In Female Mice : Conversely, this compound increased fear memory consolidation when administered during the proestrous phase of the estrous cycle, a time characterized by elevated levels of estrogen and progesterone. No significant effects were observed during other phases of the cycle .
The findings suggest that hormonal fluctuations can modulate the efficacy of this compound, highlighting the importance of considering sex differences in pharmacological research.
Schizophrenia
Clinical trials have explored the efficacy of this compound in treating schizophrenia. A special study protocol termed a Metatrial assessed its antipsychotic properties alongside other compounds. Results indicated that this compound exhibited an activity profile comparable to haloperidol, a standard antipsychotic medication. It was well-tolerated among participants, with some demonstrating significant improvements in core symptoms of schizophrenia .
Post-Traumatic Stress Disorder (PTSD)
The potential use of this compound for PTSD treatment has gained attention due to its ability to block fear memory consolidation. Studies suggest that by inhibiting NK3 receptor activation within the central amygdala, this compound may help mitigate acute stress responses and prevent the development of persistent PTSD symptoms following traumatic events . This therapeutic approach could address a significant unmet need for effective PTSD treatments.
Summary of Research Findings
| Study Focus | Key Findings | Dosage | Population |
|---|---|---|---|
| Fear Memory Consolidation | Increased consolidation in females during proestrus; decreased in males | 5 mg/kg | Mice |
| Schizophrenia Efficacy | Comparable efficacy to haloperidol; well-tolerated | Variable | Human subjects |
| PTSD Treatment Potential | Blocks fear memory consolidation; may reduce PTSD severity | Not specified | Animal models |
Case Studies
- Animal Model Study : In a controlled experiment involving male and female mice, it was observed that administration of this compound led to significant differences in fear memory outcomes based on sex and hormonal status. This underscores the necessity for tailored approaches in drug administration based on biological sex .
- Clinical Trial Overview : A Metatrial involving multiple compounds demonstrated that while two tested agents showed no efficacy, this compound effectively addressed symptoms associated with schizophrenia. This trial highlighted its potential as a viable treatment option within psychiatric care .
Properties
Molecular Formula |
C35H41Cl2N3O2 |
|---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
N-[1-[3-[(3S)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide |
InChI |
InChI=1S/C35H41Cl2N3O2/c1-27(41)38(2)35(29-13-7-4-8-14-29)19-23-39(24-20-35)21-9-17-34(30-15-16-31(36)32(37)25-30)18-10-22-40(26-34)33(42)28-11-5-3-6-12-28/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3/t34-/m1/s1 |
InChI Key |
DZOJBGLFWINFBF-UUWRZZSWSA-N |
Isomeric SMILES |
CC(=O)N(C)C1(CCN(CC1)CCC[C@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Canonical SMILES |
CC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















